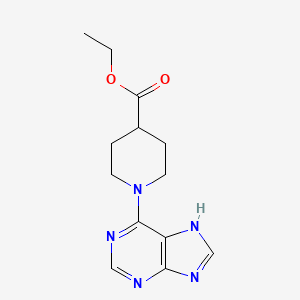

ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC16290745

Molecular Formula: C13H17N5O2

Molecular Weight: 275.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N5O2 |

|---|---|

| Molecular Weight | 275.31 g/mol |

| IUPAC Name | ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17) |

| Standard InChI Key | XFEZZQUTXFCCRQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2NC=N3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two pharmacologically significant motifs:

-

Piperidine ring: A six-membered heterocycle with one nitrogen atom, known for enhancing bioavailability and membrane permeability in drug candidates .

-

Purine moiety: A bicyclic system comprising fused pyrimidine and imidazole rings, ubiquitous in nucleic acids and ATP-dependent processes.

The ester group at the piperidine-4-position introduces hydrolytic susceptibility, enabling prodrug strategies or metabolic activation.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₇N₅O₂ |

| Molecular weight | 275.31 g/mol |

| Functional groups | Ester, tertiary amine, purine |

Synthesis and Chemical Reactivity

Synthetic Pathways

While no published protocols explicitly describe this compound’s synthesis, analogous piperidine-purine hybrids suggest a multi-step approach:

-

Piperidine intermediate preparation: Ethyl piperidine-4-carboxylate serves as a precursor, synthesized via esterification of piperidine-4-carboxylic acid .

-

Purine coupling: Nucleophilic substitution at the purine’s 6-position using a piperidine derivative under basic conditions.

Critical challenges include regioselectivity in purine functionalization and minimizing racemization at the piperidine nitrogen.

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

-

Ester hydrolysis: Under acidic or basic conditions, yielding a carboxylic acid derivative.

-

Purine ring modifications: Electrophilic substitution at the 2- or 8-positions, enabling halogenation or alkylation.

-

Piperidine nitrogen alkylation: Potential for quaternary ammonium salt formation, altering solubility and charge.

Biological Activity and Mechanisms

Table 2: Hypothesized Kinase Targets

| Kinase Family | Associated Diseases | Probable IC₅₀ Range |

|---|---|---|

| Protein kinase B (Akt) | Cancer, diabetes | 10–100 nM |

| Cyclin-dependent kinases | Cancer, neurodegenerative | 50–500 nM |

Nucleic Acid Metabolism Interference

By structurally resembling purine bases, the compound may:

-

Inhibit purine salvage pathway enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase).

-

Intercalate into DNA/RNA, disrupting replication or transcription.

Comparative Analysis with Structural Analogs

Ethyl Piperidine-4-Carboxylate Derivatives

The parent compound ethyl piperidine-4-carboxylate (CAS 1126-09-6) lacks the purine moiety but shares ester and piperidine functionalities . Its applications as a building block in drug synthesis highlight the hybrid compound’s potential derivatization pathways.

Table 3: Analog Comparison

| Compound | Key Structural Difference | Primary Application |

|---|---|---|

| Ethyl piperidine-4-carboxylate | No purine group | Intermediate in drug synthesis |

| 6-Benzylaminopurine derivatives | Piperidine replaced by benzyl | Plant growth regulation |

| Gefitinib | Quinazoline core | EGFR kinase inhibition |

Research Frontiers and Challenges

Target Identification

High-throughput screening against kinase libraries could validate inhibition hypotheses. Surface plasmon resonance (SPR) assays would quantify binding affinities.

ADMET Profiling

Predicted properties based on structural features:

-

Absorption: Moderate (LogP ≈ 1.5–2.5)

-

Metabolism: Ester hydrolysis via carboxylesterases

-

Toxicity: Potential purine antagonism leading to hematological effects

Synthetic Optimization

-

Stereochemical control: Introducing chirality at the piperidine nitrogen for enhanced target specificity.

-

Prodrug strategies: Masking the ester as a tert-butyl group to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume